molecular formula C13H16O B14174530 [2-(3-Phenylpropylidene)cyclopropyl]methanol CAS No. 921195-34-8

[2-(3-Phenylpropylidene)cyclopropyl]methanol

Cat. No.: B14174530
CAS No.: 921195-34-8
M. Wt: 188.26 g/mol
InChI Key: RBUUOJYVWSERHO-UHFFFAOYSA-N
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Description

[2-(3-Phenylpropylidene)cyclopropyl]methanol is an organic compound characterized by a cyclopropyl group attached to a methanol moiety, with a phenylpropylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-Phenylpropylidene)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with phenylpropylidene derivatives under specific conditions. One common method includes the use of a base such as potassium tert-butoxide to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

[2-(3-Phenylpropylidene)cyclopropyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(3-Phenylpropylidene)cyclopropyl]methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(3-Phenylpropylidene)cyclopropyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropyl group is known to impart stability and rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(3-Phenylpropylidene)cyclopropyl]methanol is unique due to the combination of the cyclopropyl ring and the phenylpropylidene group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

921195-34-8

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

[2-(3-phenylpropylidene)cyclopropyl]methanol

InChI

InChI=1S/C13H16O/c14-10-13-9-12(13)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,8,13-14H,4,7,9-10H2

InChI Key

RBUUOJYVWSERHO-UHFFFAOYSA-N

Canonical SMILES

C1C(C1=CCCC2=CC=CC=C2)CO

Origin of Product

United States

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